Dihydrouridine

描述

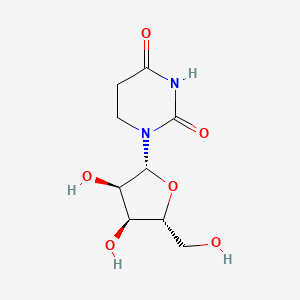

Structure

3D Structure

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTBLXKRQACLCR-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021329 | |

| Record name | 3,4,5,6-Tetrahydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-Dihydrouridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5627-05-4, 18771-50-1 | |

| Record name | Dihydrouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrahydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydrouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydrouridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Dihydrouridine in Transfer RNA Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a universally conserved post-transcriptional modification in transfer RNA (tRNA), plays a critical, albeit nuanced, role in ensuring the fidelity and efficiency of protein synthesis. Formed by the enzymatic reduction of uridine (B1682114), this non-planar nucleoside introduces conformational flexibility into the otherwise rigid tRNA structure. This guide provides a comprehensive technical overview of the structural and functional significance of this compound, detailing its impact on tRNA stability, its role in enzymatic recognition, and its involvement in cellular stress responses. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting RNA-modifying enzymes, and scientists investigating the epitranscriptome's role in health and disease.

Introduction: The this compound Modification

This compound is one of the most abundant modified nucleosides found in tRNA across all domains of life.[1][2] It is synthesized post-transcriptionally by the reduction of the C5-C6 double bond of uridine, a reaction catalyzed by a conserved family of flavin-dependent enzymes known as this compound synthases (Dus).[3][4] This seemingly simple modification has profound consequences for the structure and function of tRNA. Unlike the planar structure of uridine and most other nucleosides, the dihydrouracil (B119008) base of this compound is puckered.[2] This non-aromatic nature prevents it from participating in stabilizing base-stacking interactions within the tRNA molecule.[5]

The most common location for this compound is within the "D-loop," a region of the tRNA cloverleaf structure aptly named for its high content of this modified base.[1] The presence of this compound in this loop is crucial for the correct folding of the D-arm into a stable hairpin structure and for establishing the overall L-shaped tertiary structure of the tRNA molecule.[6][7]

Structural Impact of this compound on tRNA

The primary structural consequence of this compound incorporation is an increase in the conformational flexibility of the polynucleotide chain.[5][7] This is in stark contrast to many other tRNA modifications, such as pseudouridylation and 2'-O-methylation, which tend to rigidify the RNA structure.[7]

The flexibility imparted by this compound stems from two key structural features:

-

Non-planar Base: The puckered conformation of the dihydrouracil ring disrupts the stacking interactions with adjacent bases, leading to a more flexible local structure.[2][5]

-

Sugar Pucker Preference: this compound favors a C2'-endo conformation of the ribose sugar, which is characteristic of more flexible, B-form nucleic acid helices, as opposed to the C3'-endo pucker found in the more rigid A-form helices typical of double-stranded RNA.[2][8]

This localized increase in flexibility is not a sign of instability; rather, it is a critical feature that allows the D-loop to adopt the specific conformation required for its interaction with other parts of the tRNA molecule and with various enzymes. An NMR study on a fragment of the D-arm of S. pombe tRNAiMet demonstrated that the presence of a single this compound residue was sufficient to induce the folding of the oligonucleotide into a stable hairpin structure, whereas the unmodified counterpart existed in multiple, undefined conformations.[6]

Quantitative Data on tRNA Stability

While this compound generally increases local flexibility, its effect on the overall thermal stability of tRNA can be complex. In some contexts, the proper folding induced by this compound can contribute to the overall stability of the tRNA molecule. For instance, the absence of D20a in E. coli tRNASer has been shown to decrease its melting temperature (Tm), indicating a stabilizing role for this modification in the context of the full-length tRNA.[7][9][10]

| tRNA Species | Modification Status | Melting Temperature (Tm) (°C) | Reference |

| E. coli tRNASer | With D20a | Higher Tm | [7][9][10] |

| E. coli tRNASer | Lacking D20a | Lower Tm | [7][9][10] |

| Human tRNAiMet | From normal cells | 76.2 | [11] |

| Human tRNAiMet | From heat-stressed cells | 77.3 | [11] |

The Enzymology of this compound Synthesis

This compound synthases (Dus) are a family of enzymes responsible for the site-specific modification of uridines in tRNA.[3] These enzymes exhibit remarkable specificity for both the tRNA substrate and the position of the uridine to be modified.

This compound Synthase Families and Their Specificities

In prokaryotes such as E. coli, there are three main Dus enzymes:

Eukaryotes, such as the yeast Saccharomyces cerevisiae, possess four Dus enzymes with distinct specificities:[14][15][16]

The mechanism of tRNA recognition by Dus enzymes is complex and involves a major reorientation of the tRNA substrate to position the target uridine within the enzyme's active site.[17]

Quantitative Kinetic Data of this compound Synthases

The catalytic efficiency of Dus enzymes can be influenced by factors such as the presence of other tRNA modifications and the cellular redox state. For instance, the Mycoplasma capricolum DusB enzyme exhibits a significantly higher KM for its NADPH cofactor compared to human Dus2, suggesting a lower affinity.[3] Under oxidative stress, the activity of E. coli DusB and DusC is decreased.[9][18][19]

| Enzyme | Organism | Substrate(s) | KM (NADPH) | kcat | Reference |

| DusB | Mycoplasma capricolum | U17, U20, U20a in tRNA | >15-fold higher than hDus2 | - | [3] |

| DusA | Escherichia coli | U20, U20a in tRNA | - | Highest activity | [9][18][19] |

| DusB | Escherichia coli | U17 in tRNA | - | Intermediate activity | [9][18][19] |

| DusC | Escherichia coli | U16 in tRNA | - | Lowest activity | [9][18][19] |

Functional Roles of this compound in tRNA

The structural alterations induced by this compound have significant functional implications, impacting tRNA's interactions with other components of the translational machinery and its role in cellular stress responses.

Recognition by Aminoacyl-tRNA Synthetases

The correct charging of a tRNA with its cognate amino acid by an aminoacyl-tRNA synthetase (aaRS) is a critical step in ensuring translational fidelity. The D-loop, with its this compound-induced flexible conformation, is a key recognition element for many aaRSs.[20] The unique three-dimensional structure of the D-loop allows for specific contacts with the aaRS, contributing to the accurate selection of the correct tRNA substrate.

Role in Cellular Stress Responses and Disease

The levels of this compound in tRNA are not static but can be dynamically regulated in response to environmental cues. For example, psychrophilic (cold-loving) bacteria have a higher this compound content in their tRNAs compared to their mesophilic counterparts, suggesting an adaptive role for this modification in maintaining tRNA flexibility at low temperatures.[21] Conversely, under heat shock conditions, the expression of some Dus enzymes is downregulated.[1]

Furthermore, alterations in this compound levels have been implicated in human diseases. Increased levels of this compound have been observed in tRNAs from various cancer cells, and the overexpression of human DUS2 has been linked to poorer prognoses in lung cancer.[21] This suggests that targeting this compound metabolism could be a potential therapeutic strategy.

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in tRNA structure and function. Below are detailed methodologies for key experiments.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the precise and sensitive quantification of this compound in RNA samples.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Stable isotope-labeled [15N2]this compound and [15N2]uridine internal standards

-

LC-MS system

Protocol:

-

Enzymatic Digestion: Digest 1-5 µg of purified tRNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

Internal Standard Spiking: Add a known amount of [15N2]this compound and [15N2]uridine internal standards to the digested sample.

-

LC Separation: Separate the nucleosides using a reverse-phase C18 HPLC column. This compound will elute earlier than uridine.[9][22]

-

MS Detection: Perform mass spectrometry in positive ion mode with selected ion monitoring (SIM) for the protonated molecular ions of the labeled and unlabeled nucleosides.

-

Quantification: Determine the molar ratio of this compound to uridine by comparing the peak areas of the unlabeled nucleosides to their corresponding stable isotope-labeled internal standards.[23]

In Vitro this compound Synthase Activity Assay

This assay measures the ability of a purified Dus enzyme to modify a tRNA substrate in vitro.

Materials:

-

Purified Dus enzyme

-

In vitro transcribed or purified tRNA substrate lacking this compound

-

NADPH

-

FMN

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 8, 150 mM ammonium (B1175870) acetate, 2 mM DTT, 10 mM MgCl2)

Protocol:

-

Reaction Setup: In a reaction tube, combine the tRNA substrate, purified Dus enzyme, and FMN in the reaction buffer.

-

Initiation: Start the reaction by adding NADPH.

-

Time Course: Incubate the reaction at 37°C and take aliquots at various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding an equal volume of acidic phenol (B47542) and centrifuging.

-

tRNA Purification: Purify the tRNA from the aqueous phase by ethanol (B145695) precipitation.

-

Analysis: Quantify the formation of this compound in the purified tRNA using LC-MS as described in Protocol 5.1.[9]

Analysis of tRNA Aminoacylation Efficiency

This protocol determines the extent to which a tRNA population is charged with its cognate amino acid.

Materials:

-

Total RNA isolated under acidic conditions to preserve the aminoacyl bond

-

Radiolabeled amino acid (e.g., [35S]-methionine)

-

Aminoacyl-tRNA synthetase

-

ATP

-

Reaction buffer (e.g., 30 mM HEPES pH 7.0, 30 mM KCl, 15 mM MgCl2, 8 mM ATP, 10 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Aminoacylation Reaction: Incubate the tRNA with the corresponding aaRS, radiolabeled amino acid, and ATP in the reaction buffer at 37°C for 20 minutes.

-

Precipitation: Precipitate the tRNA by adding TCA.

-

Filtration: Collect the precipitated tRNA on a glass fiber filter and wash extensively with cold TCA to remove unincorporated radiolabeled amino acid.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of aminoacylated tRNA.[24]

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key processes and experimental procedures discussed in this guide.

This compound Synthesis Pathway

Caption: Enzymatic synthesis of this compound in tRNA.

Experimental Workflow for this compound Quantification

Caption: Workflow for LC-MS based this compound quantification.

Logical Relationship of this compound's Impact

Caption: The functional consequences of this compound modification in tRNA.

Conclusion

This compound stands out among the vast array of tRNA modifications for its unique ability to confer localized flexibility. This property is not a mere structural quirk but a fundamental requirement for the proper folding, stability, and function of tRNA. From ensuring accurate recognition by aminoacyl-tRNA synthetases to facilitating adaptation to environmental stresses, the role of this compound is multifaceted and essential for cellular homeostasis. The growing understanding of the dysregulation of this compound metabolism in diseases such as cancer opens new avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of tRNA modifications and their profound impact on biology.

References

- 1. The this compound landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of this compound formation on tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA modifications stabilize the tertiary structure of tRNAfMet by locally increasing conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of this compound in folding of the D-arm in tRNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Differential redox sensitivity of tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Molecular evolution of this compound synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The specificities of four yeast this compound synthases for cytoplasmic tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Differential redox sensitivity of tRNA dihydrouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Quantitative CRACI reveals transcriptome-wide distribution of RNA this compound at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Dihydrouridine in mRNA Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydrouridine as a Dynamic Regulator of the Epitranscriptome

The landscape of post-transcriptional RNA modifications, collectively known as the epitranscriptome, is emerging as a critical layer of gene regulation. Among the more than 170 identified chemical modifications, this compound (D) has recently transitioned from a well-known modification in transfer RNA (tRNA) to a newly appreciated component of messenger RNA (mRNA) in eukaryotes.[1][2][3][4] this compound is a non-canonical nucleoside formed by the enzymatic reduction of uridine (B1682114), a process that imparts unique structural and functional properties to the RNA molecule.[1][5] Its discovery in mRNA has opened new avenues of investigation into the intricate mechanisms governing mRNA translation, stability, and processing.

This technical guide provides an in-depth exploration of the function of this compound in mRNA translation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biogenesis of this compound, its impact on mRNA structure and function, and the experimental methodologies used to study this modification. The guide synthesizes current knowledge, presents quantitative data, and details key experimental protocols to facilitate further research and therapeutic exploration in this burgeoning field.

Biogenesis and Enzymology of this compound

The synthesis of this compound from uridine is catalyzed by a conserved family of enzymes known as this compound synthases (DUSs).[5] These enzymes are flavoproteins that utilize flavin mononucleotide (FMN) as a redox coenzyme and NADPH as a reductant source to catalyze the reduction of the C5-C6 double bond of uridine.[5] In eukaryotes, there are four main families of DUS enzymes (DUS1, DUS2, DUS3, and DUS4), each with specificities for different uridine sites within RNA molecules.[6] While initially characterized for their roles in tRNA modification, recent studies have demonstrated that these enzymes also target mRNAs.[3]

dot

Structural Impact of this compound on mRNA

The conversion of uridine to this compound introduces significant structural changes to the RNA molecule. The reduction of the C5-C6 double bond results in a non-planar, saturated pyrimidine (B1678525) ring, which disrupts the aromaticity and base-stacking interactions that are crucial for maintaining stable helical RNA structures.[7] Consequently, this compound introduces local flexibility into the RNA backbone and is preferentially located in loop regions of stem-loop structures rather than in stable duplexes.[7] This structural perturbation has profound implications for mRNA function, as it can influence RNA folding, interactions with RNA-binding proteins, and the accessibility of the mRNA to the translational machinery.

Function of this compound in mRNA Translation

The presence of this compound within the coding sequence of an mRNA has been shown to directly impact the process of translation. Emerging evidence from ribosome profiling and proteomics studies indicates that dihydrouridylated codons are translated more slowly by the ribosome.[1][2] This translational pausing can have several consequences, including altering the overall rate of protein synthesis and potentially influencing co-translational protein folding.

One proposed mechanism for this effect is that the altered conformation of the this compound nucleoside within the ribosomal A-site interferes with optimal codon-anticodon pairing and the subsequent steps of peptide bond formation and translocation.

dot

Quantitative Data on Translational Effects

The impact of this compound on protein output has been investigated through genetic knockout of DUS enzymes and quantitative proteomics. While the effects can be subtle and gene-specific, studies have demonstrated measurable changes in protein levels.

| Cell Line | DUS Knockout | Target Protein | Change in Protein Level | Reference |

| HeLa | DUS1L | Calreticulin | ~40% decrease | [8] |

| HeLa | DUS2L | Calreticulin | ~50% decrease | [8] |

| HeLa | DUS3L | Calreticulin | No significant change | [8] |

| HEK293T | DUS1L, DUS2L, DUS3L | Calreticulin | No significant change | [8] |

Table 1: Quantitative Proteomic Analysis of DUS Knockout Cell Lines.

Role of this compound in mRNA Splicing and Stability

Beyond its role in translation, this compound has been implicated in the regulation of pre-mRNA splicing. For instance, a this compound modification in an intron of the RPL30 pre-mRNA is necessary for its proper splicing.[7] In the absence of DUS enzymes, intron retention is observed, suggesting that the structural alteration induced by this compound is required for efficient spliceosome recognition or activity.[7]

Recent studies in plants have also linked this compound to the regulation of mRNA turnover.[9] Transcripts with lower levels of this compound in a dus2 mutant background exhibited increased stability, particularly for photosynthesis-related transcripts.[9] This suggests that this compound may act as a mark for rapid mRNA degradation, providing a mechanism for dynamic gene regulation in response to environmental cues.[9]

This compound in Cellular Stress Responses

The modification of RNA with this compound is not static and can be modulated in response to cellular stress. For example, under conditions of oxidative stress, the availability of NADPH, a crucial cofactor for DUS enzymes, can become limiting, leading to a decrease in this compound levels.[10] This suggests that this compound may be part of the cellular machinery that senses and responds to environmental insults. The integrated stress response (ISR) is a key signaling pathway activated by various stressors, leading to a global reduction in translation while promoting the translation of specific stress-responsive transcripts, such as ATF4.[11][12] While a direct regulatory link between the ISR, ATF4, and the expression of DUS enzymes is still under investigation, the modulation of this compound levels during stress suggests a potential role for this modification in fine-tuning the translational landscape during the ISR.

Experimental Methodologies for this compound Analysis

The study of this compound in mRNA has been enabled by the development of specialized, high-throughput sequencing techniques and sensitive quantitative methods.

This compound Sequencing (D-seq)

D-seq is a method for the transcriptome-wide mapping of this compound at single-nucleotide resolution. The protocol relies on the chemical properties of this compound, which can be reduced to tetrahydrouridine (B1681287) by sodium borohydride (B1222165) (NaBH₄).[7] Tetrahydrouridine acts as a block to reverse transcriptase, leading to the termination of cDNA synthesis at the site of modification. By comparing the reverse transcription stop patterns in NaBH₄-treated and untreated RNA samples from wild-type and DUS knockout cells, the precise locations of this compound can be identified.[7]

dot

Rhodamine Sequencing (Rho-seq)

Rho-seq is another powerful technique for mapping this compound sites. Similar to D-seq, it begins with the reduction of this compound using NaBH₄. However, in Rho-seq, the resulting tetrahydrouridine is then covalently labeled with a rhodamine fluorophore.[2] This bulky adduct efficiently stalls reverse transcriptase, providing a robust signal for the location of the modification.

dot

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the absolute quantification of this compound in RNA samples, liquid chromatography-mass spectrometry (LC-MS) is the gold standard. This method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation using liquid chromatography and detection by mass spectrometry. By using stable isotope-labeled internal standards, LC-MS can provide highly accurate and precise measurements of the abundance of this compound relative to other nucleosides.

Detailed Protocol for LC-MS Quantification of this compound:

-

RNA Digestion:

-

Incubate 1-5 µg of purified RNA with a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2-4 hours to ensure complete digestion to nucleosides.

-

-

Internal Standard Spiking:

-

Add a known amount of stable isotope-labeled this compound (e.g., [¹⁵N₂]-dihydrouridine) and uridine (e.g., [¹⁵N₂]-uridine) to the digested sample.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).

-

Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile).

-

-

MS Detection:

-

Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both the endogenous and isotope-labeled this compound and uridine.

-

-

Quantification:

-

Calculate the ratio of the peak areas of the endogenous this compound to the isotope-labeled internal standard.

-

Determine the absolute amount of this compound in the original RNA sample by comparing this ratio to a standard curve generated with known amounts of the nucleosides.

-

Conclusion and Future Perspectives

The discovery of this compound in mRNA has added a new layer of complexity to our understanding of gene expression regulation. This ancient RNA modification, once thought to be confined primarily to tRNA, is now recognized as a dynamic regulator of mRNA translation, splicing, and stability. The development of sophisticated detection and mapping technologies has been instrumental in uncovering the widespread presence and functional significance of this compound in the transcriptome.

Future research in this area will likely focus on several key questions:

-

What are the full repertoires of mRNA targets for each of the DUS enzymes in different cell types and developmental stages?

-

How is the dihydrouridylation of specific mRNAs regulated in response to various cellular signals and stresses?

-

What are the detailed molecular mechanisms by which this compound influences ribosome dynamics and co-translational processes?

-

Can the modulation of this compound levels be exploited for therapeutic purposes in diseases such as cancer, where DUS enzymes are often dysregulated?

Answering these questions will undoubtedly provide deeper insights into the fundamental principles of gene regulation and may pave the way for novel therapeutic strategies targeting the epitranscriptome. The study of this compound in mRNA is a rapidly evolving field, and the continued development of innovative research tools and approaches will be crucial for unlocking its full biological and clinical potential.

References

- 1. lafontainelab.com [lafontainelab.com]

- 2. Transcription-wide mapping of this compound reveals that mRNA dihydrouridylation is required for meiotic chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional redundancy in tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Expanding the epitranscriptome: this compound in mRNA | PLOS Biology [journals.plos.org]

- 8. biorxiv.org [biorxiv.org]

- 9. The mRNA covalent modification this compound regulates transcript turnover and photosynthetic capacity during plant abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential redox sensitivity of tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]

The Discovery and History of Dihydrouridine in RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrouridine (D), a structurally unique modified pyrimidine (B1678525) nucleoside, has transitioned from a long-known component of transfer RNA (tRNA) to a significant player in the broader landscape of RNA biology, including its recently discovered presence in messenger RNA (mRNA). This technical guide provides a comprehensive overview of the discovery, history, and functional implications of this compound. It details the experimental protocols for its detection and quantification, presents quantitative data on its abundance, and illustrates its known roles in cellular processes through detailed pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and RNA therapeutics.

Introduction: The Emergence of a Key RNA Modification

The journey of this compound (D) in the annals of molecular biology is a tale of rediscovery and expanding significance. While the chemical synthesis of its nucleobase, 5,6-dihydrouracil, dates back to 1896, its biological relevance was first hinted at in 1952 with its isolation from beef spleen.[1] However, it was not until 1965 that this compound was definitively identified as a natural constituent of RNA, specifically in yeast alanine (B10760859) tRNA (tRNAAla), by Madison and Holley.[2]

For decades, research on this compound was predominantly confined to the realm of tRNAs, where it is a highly abundant modification, particularly within the aptly named D-loop.[3] This non-aromatic, non-planar nucleoside introduces conformational flexibility to the RNA backbone, a property crucial for the proper folding and function of tRNA.[4] The enzymes responsible for its synthesis, the this compound synthases (Dus), remained elusive for a considerable period, with their identification in Saccharomyces cerevisiae and Escherichia coli occurring only in the early 2000s.[5][6]

The last decade has witnessed a paradigm shift in our understanding of this compound's role, with groundbreaking studies revealing its presence in messenger RNA (mRNA) in eukaryotes.[7][8] This discovery has opened up new avenues of investigation into the epitranscriptomic regulation of gene expression, implicating this compound in fundamental cellular processes such as translation, splicing, and even meiotic chromosome segregation.[5][7]

Quantitative Abundance of this compound

The prevalence of this compound varies significantly across different RNA species and organisms. In tRNAs, it is one of the most common modifications, second only to pseudouridine.[1] The following tables summarize the currently available quantitative data on this compound abundance.

| Organism | RNA Type | Mole % of this compound | Residues per Molecule | Reference |

| Escherichia coli | Unfractionated tRNA | 1.79% | 1.4 | [9] |

| Escherichia coli | 23S rRNA | 0.0396% | 1.1 | [9] |

| Eukaryotes | tRNA | Up to 25% of nucleotides are modified (D is a major component) | Varies by tRNA | [10] |

| Prokaryotes | tRNA | Up to 15% of nucleotides are modified (D is a major component) | Varies by tRNA | [10] |

| Eukaryotes | mRNA | <0.01% (estimated) | Low stoichiometry | [2] |

Table 1: Quantitative Abundance of this compound in Various RNA Species. This table provides a summary of the known quantitative data on the prevalence of this compound in different types of RNA and organisms, highlighting its high abundance in tRNA and rarity in mRNA.

Experimental Protocols for this compound Detection and Mapping

The detection and mapping of this compound have evolved from classical biochemical methods to sophisticated high-throughput sequencing techniques. This section provides detailed methodologies for key experiments.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Stable isotope dilution LC-MS is a highly accurate method for quantifying this compound in RNA digests.

Protocol:

-

RNA Digestion:

-

Enzymatically digest 1-5 µg of purified RNA to its constituent nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

-

-

Isotope Dilution:

-

Add a known amount of stable isotope-labeled internal standards, [1,3-¹⁵N₂]this compound and [1,3-¹⁵N₂]uridine, to the digested RNA sample.

-

-

LC Separation:

-

Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of a suitable buffer system (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).

-

-

MS Detection:

-

Analyze the eluting nucleosides using a mass spectrometer operating in selected ion monitoring (SIM) mode. Monitor the protonated molecular ions of the unlabeled and labeled nucleosides.

-

-

Quantification:

D-Seq: this compound Sequencing

D-seq is a next-generation sequencing method that enables the transcriptome-wide mapping of this compound at single-nucleotide resolution.[11]

Protocol:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from the biological sample of interest.

-

Purify the RNA species of interest (e.g., mRNA via poly(A) selection).

-

Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using divalent cations or other methods.

-

-

Sodium Borohydride (B1222165) Reduction:

-

Treat the fragmented RNA with sodium borohydride (NaBH₄). This reduces this compound to tetrahydrouridine, which acts as a stop for reverse transcriptase.

-

-

Library Preparation:

-

Perform 3' end repair and ligate a 3' adapter.

-

Carry out reverse transcription. The reverse transcriptase will stall one nucleotide 3' to the tetrahydrouridine.

-

Ligate a 5' adapter to the cDNA.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries using a high-throughput sequencing platform.

-

Map the reads to the reference transcriptome.

-

Identify this compound sites by identifying positions with a significant pileup of reverse transcription stops in the NaBH₄-treated sample compared to a control sample (without NaBH₄ treatment or from a DUS knockout strain).[11]

-

Rho-Seq: Rhodamine-based Sequencing

Rho-seq is another high-throughput method for mapping this compound, which utilizes chemical labeling to induce reverse transcription stops.[10]

Protocol:

-

RNA Treatment and Labeling:

-

Treat total RNA with sodium borohydride (NaBH₄).

-

Covalently label the reduced this compound with a rhodamine fluorophore. This bulky adduct efficiently stalls reverse transcriptase.

-

-

Library Preparation and Sequencing:

-

Proceed with a similar library preparation protocol as for D-seq, involving reverse transcription, adapter ligation, and PCR amplification.

-

-

Data Analysis:

Biological Functions and Signaling Pathways

The discovery of this compound in mRNA has unveiled its regulatory roles in key cellular processes.

Regulation of Translation

This compound modification in the coding sequence of mRNAs can modulate the rate of translation. It has been shown that codons containing this compound are translated more slowly by the ribosome. This translational pausing can have significant downstream effects on protein expression and function.[4]

Role in Splicing

Evidence suggests a role for this compound in the regulation of pre-mRNA splicing. In the absence of this compound synthase (DUS) enzymes, intron retention has been observed in the pre-mRNA of the ribosomal protein L30 (RPL30), indicating that this compound is necessary for its proper splicing.[5] The exact molecular mechanism by which this compound influences the spliceosome is still under investigation but may involve alterations in the local RNA structure that affect the binding of splicing factors.

Involvement in Meiotic Chromosome Segregation

A fascinating link has been established between this compound-mediated translational control and the fidelity of chromosome segregation during meiosis. Dihydrouridylation of tubulin mRNA leads to reduced translation efficiency. This, in turn, is thought to affect the dynamics of microtubule polymerization and the proper formation and function of the meiotic spindle, which is critical for accurate chromosome segregation.[1][13]

Conclusion and Future Perspectives

The field of this compound research has been revitalized by the discovery of its presence and function in mRNA. From its humble beginnings as a structural component of tRNA, this compound has emerged as a key epitranscriptomic mark with regulatory roles in fundamental cellular processes. The development of advanced detection and mapping technologies has been instrumental in this progress.

Future research will likely focus on several key areas:

-

Expanding the D-landscape: Comprehensive, quantitative mapping of this compound across a wider range of organisms, cell types, and physiological conditions is needed to fully understand its distribution.

-

Elucidating Molecular Mechanisms: The precise molecular mechanisms by which this compound influences translation, splicing, and other cellular processes require further investigation. Identifying the protein "readers" that recognize and interpret this modification will be crucial.

-

Therapeutic Potential: Given the association of altered this compound levels with diseases such as cancer, exploring the therapeutic potential of targeting this compound synthases or the pathways they regulate is a promising avenue for drug development.

This technical guide provides a solid foundation for researchers and professionals to delve into the exciting and rapidly evolving field of this compound biology. The continued exploration of this "old" modification is poised to yield new and profound insights into the intricate world of RNA regulation.

References

- 1. Expanding the epitranscriptome: this compound in mRNA | PLOS Biology [journals.plos.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome-wide mapping reveals a diverse this compound landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential redox sensitivity of tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RPL30 regulation of splicing reveals distinct roles for Cbp80 in U1 and U2 snRNP cotranscriptional recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tubulin post-translational modifications in meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tubulin Post-Translational Modifications in Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound in the Transcriptome: New Life for This Ancient RNA Chemical Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative CRACI reveals transcriptome-wide distribution of RNA this compound at base resolution | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Dihydrouridine Biosynthesis Pathway by DUS Enzymes

Executive Summary

Dihydrouridine (D) is a ubiquitous and highly conserved post-transcriptional RNA modification crucial for maintaining the structural flexibility and stability of transfer RNA (tRNA) and other RNA species.[1][2][3] The biosynthesis of this unique, non-aromatic nucleoside is catalyzed by a conserved family of flavoenzymes known as this compound synthases (DUS). These enzymes utilize NADPH as a reductant and Flavin Mononucleotide (FMN) as a redox coenzyme to reduce specific uridine (B1682114) residues within RNA molecules.[4][5] Given the emerging links between DUS enzyme expression, tRNA stability, and human diseases, including cancer, the DUS family represents a promising area for therapeutic intervention.[1][3][6] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, the structure and function of DUS enzymes, available kinetic data, and detailed experimental protocols for their study.

The this compound Biosynthesis Pathway

The formation of this compound is a two-step redox reaction that reduces the C5-C6 double bond of a target uridine nucleoside within an RNA molecule.[2][7] The overall process is catalyzed by DUS enzymes in a catalytic cycle consisting of two distinct half-reactions: a reductive half-reaction and an oxidative half-reaction.[1]

-

Reductive Half-Reaction: The cycle initiates with the binding of NADPH to the DUS enzyme. A hydride ion is transferred from NADPH to the enzyme-bound FMN cofactor, reducing it to FMNH⁻. Subsequently, NADP⁺ dissociates from the enzyme, leaving a reduced, active enzyme ready for catalysis.[1][5]

-

Oxidative Half-Reaction: The reduced enzyme (DUS-FMNH⁻) binds the substrate RNA molecule (e.g., tRNA). The FMNH⁻ cofactor then transfers a hydride to the C6 position of the target uridine base, while a conserved active-site cysteine residue protonates the C5 position, resulting in the formation of this compound.[1] The now-oxidized FMN remains bound to the enzyme, and the modified RNA product is released, returning the enzyme to its initial state, ready for another catalytic cycle.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the DUS enzyme catalytic cycle.

Caption: The catalytic cycle of DUS enzymes, showing reductive and oxidative half-reactions.

DUS Enzyme Structure and Function

DUS enzymes are found across all domains of life and are classified into several subfamilies based on sequence homology and substrate specificity.[4]

Structural Domains

Crystal structures of bacterial and human DUS enzymes have revealed a conserved two-domain architecture.[3][8][9]

-

N-Terminal Catalytic Domain: This domain adopts a classic TIM-barrel fold. It houses the active site, which includes the binding pocket for the FMN cofactor and conserved catalytic residues, such as a critical cysteine.[3][8]

-

C-Terminal Helical Domain: This domain is primarily composed of alpha-helices and is responsible for recognizing and binding the substrate RNA.[3][8] The relative orientation of this domain to the catalytic domain can vary, which contributes to the enzyme's specificity for different uridine sites.[3][10]

-

Additional Domains: Some eukaryotic DUS enzymes, like human DUS2, may contain additional domains, such as a double-stranded RNA-binding domain (dsRBD), which further aids in tRNA recognition.[9]

Substrate Specificity

DUS enzymes exhibit remarkable specificity, modifying only certain uridine residues within the tRNA structure. This specificity is determined by the unique way each DUS subfamily docks with the tRNA molecule, often involving a major reorientation of the entire tRNA substrate to present the target uridine to the active site.[10]

Table 1: Site Specificity of Characterized DUS Enzyme Families

| Enzyme Family | Organism(s) | Target tRNA Position(s) | Reference(s) |

|---|---|---|---|

| DusA | E. coli, T. thermophilus | D20, D20a | [4][7] |

| DusB | E. coli | D17 | [7] |

| DusC | E. coli | D16 | [7] |

| Dus1 | S. cerevisiae (Yeast) | D16, D17 | [4][11] |

| DUS1L | Human | D16, D17 | [12] |

| Dus2 | S. cerevisiae (Yeast) | D20 | [4][11] |

| DUS2L | Human | D20 | [13][14] |

| Dus3 | S. cerevisiae (Yeast) | D47 (Variable Loop) | [4][11] |

| Dus4 | S. cerevisiae (Yeast) | D20a, D20b |[4][11] |

Enzyme Kinetics and Inhibition

Understanding the kinetic properties of DUS enzymes is essential for elucidating their biological roles and for developing targeted inhibitors. However, comprehensive kinetic data across the DUS family is limited in the published literature.

Kinetic Parameters

The catalytic efficiency of DUS enzymes can be described by the Michaelis-Menten constant (Kм) and the catalytic rate constant (kcat). Kм reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate.[15] kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate.[15] The ratio kcat/Kм is a measure of the enzyme's overall catalytic efficiency.

Table 2: Reported Kinetic Parameters for DUS Enzymes

| Enzyme | Substrate | Kм (µM) | kcat (s⁻¹) | kcat/Kм (µM⁻¹s⁻¹) | Conditions | Reference(s) |

|---|---|---|---|---|---|---|

| E. coli DusA | NADPH | 17 ± 3 | 0.48 ± 0.072 | 0.028 | Aerobic, steady-state | [7] |

| E. coli DusB | NADPH | N/D* | 0.011 ± 0.003 | N/D* | Aerobic, steady-state | [7] |

| S. cerevisiae DUS2 | NADPH | N/A** | 2.5 (k_red) | N/A** | Anaerobic, 4 °C, pre-steady-state | [1] |

| S. cerevisiae DUS2 | Modified tRNA-Leu | < 20 (Kᴅ) | 0.14 ± 0.03 (k_ox) | >0.007 | Anaerobic, 4 °C, pre-steady-state | [1] |

*Not Determined (N/D) due to sluggish kinetics. **Not Applicable (N/A) as these are rate constants for half-reactions (k_red, k_ox), not steady-state parameters.

DUS Enzyme Inhibition

The development of specific DUS inhibitors is of high interest for therapeutic applications, particularly in oncology, as human DUS2 (hDUS2) expression is linked to pulmonary carcinogenesis.[1][6] High-throughput screening (HTS) methods are needed to identify potent and selective inhibitors. While no specific Ki or IC50 values for dedicated DUS inhibitors are widely reported, some compounds have been identified through screening or noted for their off-target effects.

Table 3: Compounds with Reported Activity Related to DUS Enzymes

| Compound | Target(s) | Context/Activity | Reference(s) |

|---|---|---|---|

| PF-6274484 | EGFR (primary), hDUS2 (off-target) | Acrylamide-containing EGFR inhibitor identified as an off-target binder of hDUS2 in a screen. | [14] |

| 5-Iodouracil (5-IU) | Dihydropyrimidine Dehydrogenase (DHPDH) | Known inhibitor of DHPDH, an enzyme structurally and mechanistically related to DUS. May serve as a starting point for DUS inhibitor design. | [2] |

| Wortmannin | PI3K | Indirectly affects signaling pathways that may be associated with DUS1L activity regulation. Not a direct inhibitor. | [11] |

| Cycloheximide | Protein Synthesis | Inhibits protein synthesis, which can indirectly affect the cellular levels and function of DUS1L. Not a direct inhibitor. |[11] |

Experimental Protocols and Workflows

DUS Enzyme Activity Assay (NADPH Oxidation)

This spectrophotometric assay measures DUS activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[7][16]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 15% glycerol (B35011) (v/v).

-

Enzyme Stock: Purified DUS enzyme (e.g., E. coli DusA) at a concentration of 5 µM.

-

Cofactor Stock: 250 µM FMN.

-

Substrate Stock: 20 µM in vitro transcribed or purified tRNA.

-

Reductant Stock: A range of NADPH concentrations (e.g., 0-200 µM) for kinetic analysis.

-

-

Reaction Setup:

-

In a 96-well UV-transparent plate, combine the assay buffer, DUS enzyme (to a final concentration of ~1-5 µM), and FMN.

-

Add the tRNA substrate.

-

To initiate the reaction, add NADPH. The final reaction volume is typically 100-200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer capable of kinetic readings.

-

Monitor the decrease in absorbance at 340 nm (ε_NADPH = 6220 M⁻¹cm⁻¹) at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

-

Plot the initial velocities against the corresponding NADPH concentrations.

-

Fit the data to the Michaelis-Menten equation to determine Kм and Vmax. Calculate kcat from Vmax and the enzyme concentration.

-

Visualization of the NADPH Oxidation Assay Workflow

Caption: A generalized workflow for determining DUS enzyme kinetics via an NADPH oxidation assay.

Detection of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the quantification of this compound in RNA samples.[16][17][18]

Methodology:

-

RNA Isolation and Digestion:

-

Isolate total RNA or a specific RNA fraction (e.g., tRNA) from cells or tissues using a standard protocol (e.g., TRIzol).

-

Digest 1-5 µg of RNA to its constituent nucleosides using a mixture of nucleases. A typical digestion cocktail includes Nuclease P1 followed by bacterial alkaline phosphatase.

-

-

Sample Preparation:

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Separate the nucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). This compound is typically one of the earliest eluting nucleosides.[17]

-

-

MS/MS Detection:

-

Analyze the column eluate using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).

-

Monitor the specific mass transition for this compound (e.g., m/z 247 → 115 for the protonated molecule to the ribose fragment) and the corresponding transition for the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound and the internal standard.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[17]

-

Conclusion and Future Directions

The biosynthesis of this compound by DUS enzymes is a fundamental RNA modification pathway with significant implications for tRNA function, translational regulation, and cellular health. While the core catalytic mechanism and structural biology of DUS enzymes are increasingly well understood, significant gaps remain. The scarcity of comprehensive kinetic data and the lack of potent, specific inhibitors represent major hurdles for the field. Future research should focus on systematic kinetic characterization of all DUS family members and the implementation of robust high-throughput screening campaigns to identify novel inhibitors. Such efforts will not only deepen our fundamental understanding of this critical pathway but also pave the way for the development of new therapeutic strategies targeting DUS enzymes in cancer and other diseases.

References

- 1. Mechanism of this compound Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular evolution of this compound synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-based RNA modifying enzyme probing reveals DUS3L-mediated dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plate-Based Screening for DUB Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Modomics - A Database of RNA Modifications [genesilico.pl]

- 6. From bacterial to human this compound synthase: automated structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Human DUS1L catalyzes this compound modification at tRNA positions 16/17, and DUS1L overexpression perturbs translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sequence- and Structure-Specific tRNA Dihydrouridylation by hDUS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Dihydrouridine Effect: A Technical Guide to its Influence on RNA Flexibility and Conformation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrouridine (D), one of the most common post-transcriptional modifications in RNA, plays a pivotal role in modulating RNA structure and function. Unlike modifications that stabilize RNA helices, this compound introduces localized flexibility, a feature critical for the intricate tertiary interactions and dynamic conformational changes required for processes such as tRNA recognition and ribosome function. This technical guide provides an in-depth analysis of the structural and conformational consequences of this compound incorporation into RNA, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes. Understanding the nuanced effects of this modification is crucial for researchers in RNA biology and professionals in drug development targeting RNA-mediated pathways.

The Structural Impact of this compound on RNA

The introduction of this compound into an RNA sequence instigates significant local perturbations to the canonical A-form helical structure. This is primarily due to two key features of the this compound nucleoside: the non-planar nature of its base and its preference for a C2'-endo sugar pucker conformation.

-

Disruption of Base Stacking: The saturation of the C5-C6 double bond in the uracil (B121893) base to form dihydrouracil (B119008) results in a non-aromatic, puckered ring structure.[1] This deviation from planarity disrupts the stacking interactions with adjacent bases, which are a major stabilizing force in helical RNA.[1][2]

-

Alteration of Sugar Pucker: this compound's ribose moiety predominantly adopts a C2'-endo conformation, in contrast to the C3'-endo conformation characteristic of nucleotides in a standard A-form RNA helix.[3][4] The C2'-endo pucker alters the phosphate-phosphate distance in the RNA backbone, contributing to the destabilization of the helical structure and increasing local flexibility.[1][3] This effect can also be propagated to the neighboring upstream nucleotide.[5]

This localized increase in flexibility is not a defect but rather a functionally important feature. In transfer RNA (tRNA), for example, dihydrouridines are frequently found in the D-loop, where this flexibility is essential for the proper folding of the tRNA into its characteristic L-shaped tertiary structure and for its recognition by aminoacyl-tRNA synthetases.[6][7]

Quantitative Analysis of this compound's Conformational Effects

The energetic consequences of this compound incorporation have been quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide precise measurements of the conformational equilibria and thermodynamic parameters associated with this modification.

| Molecule | Parameter | Value | Significance |

| Dp (this compound-5'-monophosphate) | Keq = [C2'-endo]/[C3'-endo] at 25°C | 2.08[4][8] | This compound strongly favors the C2'-endo conformation over the helix-stabilizing C3'-endo pucker. |

| ApDpA (trinucleotide) | Keq for D residue at 25°C | 10.8[4][8] | The preference for C2'-endo is even more pronounced within an oligonucleotide context. |

| ApDpA (trinucleotide) | Keq for 5'-terminal A at 25°C | 1.35[4][8] | The conformational preference of this compound can influence its neighboring residues. |

| Dp vs. Up | ΔH (C2'-endo stabilization) | 1.5 kcal/mol[4][8][9] | The C2'-endo conformation in this compound is enthalpically favored compared to uridine (B1682114). |

| ApDpA | ΔH for D (C2'-endo stabilization) | 5.3 kcal/mol[4][8][9] | This stabilizing effect is significantly amplified within an oligonucleotide. |

| ApDpA | ΔH for 5'-terminal A (C2'-endo stabilization) | 3.6 kcal/mol[4][8][9] | The thermodynamic influence of this compound extends to adjacent nucleotides. |

Experimental Protocols for Studying this compound

A variety of sophisticated experimental techniques are employed to characterize the structure, conformation, and location of this compound in RNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of this compound-containing RNA.

Detailed Methodology:

-

Sample Preparation: this compound-containing oligonucleotides are chemically synthesized or prepared by in vitro transcription.[10][11] For detailed structural studies, isotopic labeling (e.g., with 13C, 15N) is often employed.[11] The RNA is then dissolved in an appropriate buffer, typically in D2O or a H2O/D2O mixture.

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.

-

1D 1H NMR: Provides a general overview of the sample and can be used to observe imino protons involved in base pairing.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same ribose ring).

-

2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

-

Data Analysis:

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and carbons in the RNA molecule.

-

Conformational Analysis: The coupling constants (J-couplings) between protons in the ribose ring are used to determine the sugar pucker conformation (C2'-endo vs. C3'-endo).

-

Structural Modeling: The distance restraints from NOESY experiments are used as input for computational algorithms to generate a 3D model of the RNA molecule.

-

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of the three-dimensional structure of this compound-containing RNA in the solid state.

Detailed Methodology:

-

RNA Synthesis and Purification: High-purity RNA is synthesized and purified to homogeneity, which is critical for successful crystallization.

-

Crystallization: The purified RNA is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, temperature) to induce the formation of well-ordered crystals. This can be a challenging and time-consuming step for RNA molecules.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A 3D model of the RNA is then built into the electron density map and refined. This process reveals the precise atomic coordinates of the this compound and its surrounding nucleotides, confirming the puckered nature of the base and the sugar conformation.[12]

This compound Sequencing (D-seq)

D-seq is a chemical-based method for the transcriptome-wide mapping of this compound sites at single-nucleotide resolution.[5][13]

Detailed Methodology:

-

RNA Isolation: Total RNA is extracted from the cells or tissues of interest.

-

Sodium Borohydride (B1222165) Treatment: The RNA is treated with sodium borohydride (NaBH4), which reduces this compound to tetrahydrouridine (B1681287).

-

Reverse Transcription: Reverse transcription is performed on the treated RNA. The tetrahydrouridine modification causes the reverse transcriptase to stall, leading to truncation of the resulting cDNA.

-

Library Preparation and Sequencing: The cDNA fragments are ligated to sequencing adapters, amplified, and subjected to high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference transcriptome. The positions where reverse transcription terminates (the 3' ends of the reads) are identified. A "pileup" of these termination sites at a specific uridine position, which is dependent on the presence of this compound synthase enzymes, indicates the location of a this compound modification.[5]

Visualizing Key Concepts and Workflows

The Structural Influence of this compound

Caption: Impact of this compound on RNA Structure.

Experimental Workflow for D-seq

Caption: this compound Sequencing (D-seq) Workflow.

Conclusion and Future Directions

This compound's role as a modulator of RNA flexibility is a testament to the intricate ways in which post-transcriptional modifications fine-tune the structure and function of RNA. By locally destabilizing helical structures, this compound facilitates the formation of complex tertiary folds and dynamic conformational changes essential for biological activity. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this and other RNA modifications.

For drug development professionals, a deeper understanding of the structural consequences of this compound is paramount. Targeting the enzymes responsible for this compound synthesis (this compound synthases) or developing molecules that recognize the unique structural features of this compound-containing RNAs could offer novel therapeutic strategies for diseases where RNA metabolism is dysregulated. Future research will likely focus on the interplay between this compound and other RNA modifications, as well as its role in the burgeoning field of epitranscriptomics, further unraveling the complex code that governs RNA biology.

References

- 1. researchgate.net [researchgate.net]

- 2. doudnalab.org [doudnalab.org]

- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 4. D-Seq: Genome-wide detection of this compound modifications in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding the epitranscriptome: this compound in mRNA | PLOS Biology [journals.plos.org]

- 6. The this compound landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription-wide mapping of this compound reveals that mRNA dihydrouridylation is required for meiotic chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative measurement of this compound in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative measurement of this compound in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptome-wide mapping reveals a diverse this compound landscape including mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chemical Structure and Properties of Dihydrouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a structurally unique modified ribonucleoside, is a ubiquitous component of transfer RNA (tRNA) and has been increasingly identified in other RNA species, including messenger RNA (mRNA). Unlike its canonical counterpart, uridine, the saturation of the C5-C6 double bond in the uracil (B121893) base confers a non-planar, puckered conformation to the dihydrouracil (B119008) ring. This distinct three-dimensional structure has profound implications for the local and global architecture of RNA, influencing its flexibility, stability, and interactions with proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its detection and enzymatic synthesis are provided, alongside tabulated quantitative data for its structural and spectroscopic characteristics. Furthermore, this guide illustrates key enzymatic and experimental workflows using logical diagrams to facilitate a deeper understanding of this compound's biology and the methodologies used to study it.

Chemical Structure and Physicochemical Properties

This compound is derived from the enzymatic reduction of uridine, a common component of RNA. This modification, catalyzed by a class of flavin-dependent enzymes known as this compound synthases (Dus), results in the saturation of the double bond between carbons C5 and C6 of the uracil ring.[1][2] This seemingly subtle change has significant consequences for the molecule's geometry and properties.

The chemical formula for this compound is C₉H₁₄N₂O₆, and it has a molar mass of 246.217 g/mol . The most striking feature of this compound is the non-planar nature of its base, 5,6-dihydrouracil. This puckered conformation disrupts the base stacking interactions that are crucial for the stability of helical RNA structures.[3] Consequently, the presence of this compound introduces a point of flexibility into the RNA backbone.

Structural Data

The precise bond lengths and angles of this compound have been determined through X-ray crystallographic studies of the nucleoside and its derivatives, often in complex with the synthesizing enzymes.[1][2] These data provide a quantitative basis for understanding its unique three-dimensional structure.

| Feature | Value |

| Chemical Formula | C₉H₁₄N₂O₆ |

| Molar Mass | 246.217 g/mol |

Table 1: General Properties of this compound.

Note: Specific bond lengths and angles can be obtained from crystallographic information files (CIFs) from protein data bank (PDB) entries of this compound synthases co-crystallized with this compound or its analogs.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical tools for the identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the this compound molecule. The chemical shifts are sensitive to the local electronic structure and conformation.

| Atom | ¹H Chemical Shift (ppm) in D₂O (approximate) | ¹³C Chemical Shift (ppm) in D₂O (approximate) |

| H1' | ~5.8 | C1' |

| H2' | ~4.3 | C2' |

| H3' | ~4.1 | C3' |

| H4' | ~4.0 | C4' |

| H5' | ~3.8, 3.7 | C5' |

| H5 | ~3.5 | C5 |

| H6 | ~2.7 | C6 |

| - | - | C2 |

| - | - | C4 |

Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O. Note: Chemical shifts can vary depending on the solvent, temperature, and pH.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions and to elucidate their structure through fragmentation analysis. The fragmentation pattern of this compound is distinct from that of uridine, allowing for its unambiguous identification in complex biological samples. Common fragmentation pathways involve the cleavage of the glycosidic bond and fragmentation of the ribose and dihydrouracil rings.

| Fragment Ion (m/z) | Proposed Identity |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | Loss of water from the ribose moiety |

| [Base+H]⁺ | Protonated dihydrouracil base |

Table 3: Common Fragment Ions of this compound in Positive Ion Mode Mass Spectrometry.

Biological Significance and Function

This compound is most abundant in the D-loop of tRNA, a region named after this modified nucleoside. Its presence is crucial for maintaining the correct three-dimensional structure of tRNA, which is essential for its function in protein synthesis.[4] The flexibility conferred by this compound is thought to be particularly important for the folding and stability of the L-shaped tRNA structure.

Recent studies have revealed the presence of this compound in other RNA molecules, including mRNA, where it may play regulatory roles in processes such as splicing and translation.[5] The dynamic nature of this compound modification, with its synthesis catalyzed by Dus enzymes, suggests a potential for epitranscriptomic regulation.

Experimental Protocols

Enzymatic Synthesis of this compound in tRNA

This protocol describes the in vitro synthesis of this compound in a tRNA transcript using a recombinant this compound synthase (Dus) enzyme.

Materials:

-

Purified recombinant His-tagged Dus enzyme

-

In vitro transcribed tRNA

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

NADPH

-

FMN (flavin mononucleotide)

Protocol:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH to a final concentration of 1 mM, and FMN to a final concentration of 10 µM.

-

Add tRNA: Add the in vitro transcribed tRNA to the reaction mixture to a final concentration of 10 µM.

-

Initiate the reaction: Add the purified Dus enzyme to a final concentration of 1 µM.

-

Incubate: Incubate the reaction at the optimal temperature for the specific Dus enzyme (e.g., 37°C for E. coli Dus) for 1-2 hours.

-

Stop the reaction: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

-

Purify the modified tRNA: Purify the dihydrouridylated tRNA using standard RNA purification methods, such as ethanol (B145695) precipitation or a spin column.

-

Analyze the modification: The presence of this compound can be confirmed by methods such as HPLC, mass spectrometry, or D-Seq.

Detection of this compound in RNA using D-Seq

D-Seq (this compound Sequencing) is a high-throughput method to map this compound sites in RNA at single-nucleotide resolution. The method relies on the chemical reduction of this compound with sodium borohydride (B1222165), which creates a modification that stalls reverse transcriptase.

Protocol Overview:

-

RNA Fragmentation: Isolate total RNA and fragment it to a desired size range (e.g., 100-200 nucleotides).

-

Sodium Borohydride Treatment: Treat the fragmented RNA with sodium borohydride (NaBH₄) to reduce this compound residues.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the RNA fragments.

-

Reverse Transcription: Perform reverse transcription. The modified this compound will cause the reverse transcriptase to stall, leading to truncated cDNA products.

-